(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for PXT002331 (monohydrochloride) involve the preparation of the compound in its hydrochloride salt form to enhance its solubility and stability. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and brain-penetrant properties .
Chemical Reactions Analysis
PXT002331 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly involving the morpholine ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PXT002331 (monohydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its effects on neuronal signaling and brain function.
Medicine: Developed as a potential treatment for Parkinson’s disease, aiming to reduce levodopa-induced dyskinesia and motor complications
Industry: Utilized in the development of new therapeutic agents targeting mGluR4
Mechanism of Action
PXT002331 (monohydrochloride) exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s activity, leading to a reduction in feedback inhibition within the substantia nigra pars compacta, which results from dopamine neuron loss in Parkinson’s disease. This mechanism helps alleviate motor control issues associated with the disease .
Comparison with Similar Compounds
PXT002331 (monohydrochloride) is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other mGluR4 modulators, such as:
ADX88178: Another mGluR4 positive allosteric modulator with similar therapeutic potential.
VU0364770: A compound that also targets mGluR4 but with different pharmacokinetic properties.
PXT002331 (monohydrochloride) stands out due to its brain-penetrant properties and its specific development for Parkinson’s disease .
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-12-16(3-4-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-; |
InChI Key |
BSGRBPCICUNQMM-VQFXXQHUSA-N |
Isomeric SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)/C(=N\O)/C=C(O3)C4=NC=C5C=CSC5=C4.Cl |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)C(=NO)C=C(O3)C4=NC=C5C=CSC5=C4.Cl |
Origin of Product |
United States |
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